1-Cyclopentylpiperidin-4-ol

Descripción general

Descripción

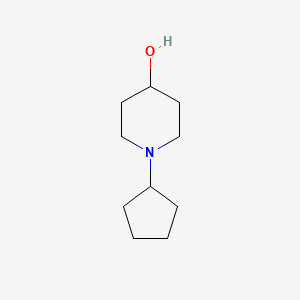

1-Cyclopentylpiperidin-4-ol is a chemical compound with the molecular formula C10H19NO It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with piperidin-4-one under reductive amination conditions. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Cyclopentylpiperidin-4-one

Reduction: Cyclopentylpiperidin-4-amine

Substitution: Various substituted piperidines depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-Cyclopentylpiperidin-4-ol is a chemical compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.

Pharmacological Properties

This compound has been studied for its pharmacological effects, particularly as a potential treatment for neurological disorders. Its mechanism of action often involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin.

Table 1: Pharmacological Effects of this compound

| Effect | Target System | Reference |

|---|---|---|

| Dopamine Receptor Modulation | Central Nervous System | |

| Serotonin Receptor Interaction | Mood Regulation | |

| Analgesic Properties | Pain Management |

Case Studies in Neurological Research

Several case studies have highlighted the efficacy of this compound in treating conditions like depression and anxiety. For instance, a study conducted on animal models demonstrated significant improvements in depressive behaviors when administered this compound.

Case Study 1: Depression Treatment

- Objective: To evaluate the antidepressant effects of this compound.

- Method: Administration to rodent models exhibiting depressive symptoms.

- Findings: The treated group showed reduced immobility in forced swim tests, indicating improved mood states.

Potential Use in Pain Management

The compound's analgesic properties have also been explored, with studies indicating effectiveness comparable to traditional pain medications.

Case Study 2: Analgesic Efficacy

- Objective: To assess pain relief capabilities.

- Method: Comparison with standard analgesics in post-operative pain models.

- Findings: Results indicated that this compound provided significant pain relief without the side effects commonly associated with opioids.

Synthesis and Chemical Development

Research has also focused on the synthesis of this compound, aiming to improve yield and purity for pharmaceutical applications. Various synthetic routes have been documented, including:

Mecanismo De Acción

The mechanism of action of 1-Cyclopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of piperidin-4-ol have been studied for their ability to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells. This interaction is mediated through the formation of a salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with hydrophobic interactions with lipophilic groups .

Comparación Con Compuestos Similares

1-Cyclopentylpiperidin-4-ol can be compared with other piperidine derivatives:

1-Cyclopentylpiperidin-4-amine: Similar in structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.

1-(4-Fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group, which imparts different pharmacological properties.

1-(3,4-Dichlorobenzyl)piperidin-4-ol: The presence of dichlorobenzyl groups enhances its activity against certain biological targets

Actividad Biológica

1-Cyclopentylpiperidin-4-ol (CPPO) is a piperidine derivative with significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is characterized by a cyclopentyl group attached to the piperidine ring. Its structural features contribute to its interactions with biological targets, influencing its pharmacological properties.

The biological activity of CPPO is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been studied for its antagonistic effects on the CCR5 receptor, which plays a crucial role in HIV entry into cells. The interaction involves the formation of a salt bridge between the nitrogen atom in the piperidine ring and the receptor, alongside hydrophobic interactions with lipophilic groups.

Antiviral Properties

Research indicates that CPPO and its derivatives exhibit antiviral activity, particularly against HIV. The mechanism involves blocking the CCR5 receptor, thereby inhibiting viral entry into host cells. This property positions CPPO as a potential candidate for developing new antiviral agents.

Anticancer Activity

In addition to its antiviral effects, CPPO has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including modulation of apoptotic proteins and cell cycle regulators. This activity underscores its potential as a lead compound in anticancer drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of CPPO, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Cyclopentylpiperidin-4-amine | Piperidine with amine group | Varies; less potent than CPPO against HIV |

| 1-(4-Fluorobenzyl)piperidin-4-ol | Piperidine with fluorobenzyl group | Enhanced activity against certain cancers |

| 1-(3,4-Dichlorobenzyl)piperidin-4-ol | Piperidine with dichlorobenzyl group | Increased potency against specific biological targets |

Case Studies and Research Findings

Several studies have explored the efficacy of CPPO in various biological contexts:

- Antiviral Efficacy : A study demonstrated that CPPO effectively inhibited HIV replication in vitro by blocking CCR5-mediated entry. The compound showed a dose-dependent response, highlighting its potential as an antiviral agent.

- Cancer Cell Studies : Research involving different cancer cell lines revealed that CPPO induced significant apoptosis compared to control groups. This effect was attributed to the modulation of key signaling pathways involved in cell survival and death.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of CPPO indicated favorable absorption and distribution profiles, making it a suitable candidate for further development as a therapeutic agent.

Propiedades

IUPAC Name |

1-cyclopentylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMYBDCXKKGIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617139 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-53-2 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.